Quercetin 3-neohesperidoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quercetin 3-neohesperidoside typically involves the glycosylation of quercetin with neohesperidose. This process can be carried out using various catalysts and solvents to optimize yield and purity . The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the compound during synthesis .
Industrial Production Methods
Industrial production of this compound involves the extraction of quercetin from plant sources followed by enzymatic or chemical glycosylation. The use of bioreactors and advanced purification techniques such as chromatography ensures high purity and scalability of production .
Chemical Reactions Analysis
Types of Reactions
Quercetin 3-neohesperidoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
Scientific Research Applications
Quercetin 3-neohesperidoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quercetin 3-neohesperidoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Effects: It inhibits the production of inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: Key targets include quinone reductase 2 (QR2), which it inhibits, leading to reduced oxidative stress and potential therapeutic effects.
Comparison with Similar Compounds
Quercetin 3-neohesperidoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Rutin (Quercetin-3-O-rutinoside): Known for its strong antioxidant properties.
Quercitrin (Quercetin-3-O-rhamnoside): Noted for its anti-inflammatory effects.
Isoquercetin (Quercetin-3-O-glucoside): Used in cancer therapy due to its bioactivity.
Compared to these compounds, this compound exhibits a unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various applications .
Biological Activity
Quercetin 3-neohesperidoside (QNH) is a flavonoid glycoside known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects against various diseases. This article explores the biological activity of QNH, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 610.518 g/mol |
CAS Number | 32453-36-4 |
Density | 1.8 ± 0.1 g/cm³ |
Boiling Point | 987.1 ± 65.0 °C |
Flash Point | 326.7 ± 27.8 °C |
Antioxidant Activity
QNH exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. In a study involving rat models of type 2 diabetes, compounds including QNH were shown to significantly reduce oxidative stress markers and enhance the levels of antioxidant enzymes in erythrocytes .
Anti-inflammatory Effects
The anti-inflammatory activity of QNH has been demonstrated through various studies:
- In vitro Studies : QNH has been shown to inhibit the expression of pro-inflammatory cytokines and modulate pathways such as NF-κB, leading to reduced inflammation in cellular models .
- Case Study : In an animal model, treatment with QNH resulted in a marked decrease in serum inflammatory markers, indicating its potential as an anti-inflammatory agent .
Potential Therapeutic Applications
Recent research highlights the potential of QNH in therapeutic applications:
- SARS-CoV-2 Inhibition : Molecular docking studies revealed that QNH binds effectively to the main protease of SARS-CoV-2 with a binding affinity comparable to established inhibitors, suggesting its potential as a therapeutic agent against COVID-19 .
- Bone Health : Another study indicated that isorhamnetin 3-O-neohesperidoside (a related compound) promoted osteoclastogenesis and bone resorption, hinting at possible applications in bone health and metabolism .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of QNH:
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBMGZSDYDNBFX-GXPPAHCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952123 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32453-36-4, 29662-79-1 | |
Record name | Quercetin 3-O-neohesperidoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32453-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 3-rhamnosylglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quercetin-3-O-neohesperidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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